
Glycylsarcosine
Overview
Description
Glycylsarcosine, also known as glycyl-N-methylglycine, is a dipeptide composed of glycine and sarcosine. It is characterized by the presence of an N-methylated peptide bond, which enhances its stability against enzymatic degradation. This compound is widely utilized in scientific research, particularly in the study of peptide transport mechanisms and protein interactions .
Mechanism of Action
Target of Action
Glycylsarcosine (Gly-Sar) primarily targets the Peptide Transporter 1 (PEPT1) . PEPT1 is a protein that plays a significant role in the nutritional supply of amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion .
Mode of Action
The mode of action of Gly-Sar aligns with that of other amino acid derivatives. It binds to proteins and peptides, establishing covalent bonds with other molecules . Specifically, it interacts with its primary target, PEPT1, to facilitate the transport of peptides across the intestinal epithelium .
Biochemical Pathways
The biochemical pathways affected by Gly-Sar are primarily related to peptide transport. Gly-Sar, being a dipeptide, is utilized for studying PEPT1-mediated transport . The interaction of Gly-Sar with PEPT1 influences the transport of other small bioactive peptides and various therapeutics, making it an important compound for investigating the systemic absorption of small peptide-like active compounds .
Pharmacokinetics
The pharmacokinetics of Gly-Sar involve its uptake into cells, which is mediated by PEPT1 . A study has developed a highly sensitive Gly-Sar quantification assay for Caco-2 cell lysates, demonstrating its potential for high-throughput screening for PEPT1 inhibitors . This suggests that Gly-Sar’s ADME properties and their impact on bioavailability are closely tied to its interaction with PEPT1.
Result of Action
The result of Gly-Sar’s action is the facilitated transport of peptides across the intestinal epithelium, contributing to the nutritional supply of amino acids . By binding to proteins and peptides, Gly-Sar can establish covalent bonds with other molecules, thereby influencing protein-protein interactions and the structure and function of proteins .
Action Environment
The action of Gly-Sar is influenced by the environment within the intestinal epithelium, where PEPT1 is located . Factors such as pH and temperature can affect the interaction between Gly-Sar and PEPT1, thereby influencing the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Glycylsarcosine plays a significant role in biochemical reactions, particularly in the context of peptide transport. It interacts with peptide transporters such as the proton-coupled oligopeptide transporter (PepT1) in the intestines. This interaction is crucial for the absorption of dipeptides and tripeptides from the diet. This compound is transported across the intestinal epithelium via a carrier-mediated mechanism, which is influenced by factors such as pH and the presence of other amino acids .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to peptide transporters such as PepT1. This binding facilitates the transport of this compound across the cell membrane. The process is proton-dependent, meaning that the transport is coupled with the movement of protons (H+ ions) across the membrane. This coupling ensures the efficient uptake of this compound even at low concentrations. Additionally, this compound can inhibit the activity of certain enzymes involved in peptide degradation, further enhancing its stability and transport .
Transport and Distribution
This compound is transported and distributed within cells and tissues through peptide transporters such as PepT1. These transporters facilitate the uptake of this compound from the intestinal lumen into the bloodstream. Once in the bloodstream, this compound can be distributed to various tissues, where it can be taken up by cells via similar transport mechanisms. The distribution of this compound is influenced by factors such as pH, the presence of other peptides, and the expression levels of peptide transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylsarcosine can be synthesized through the condensation of glycine and sarcosine. The reaction typically involves the activation of the carboxyl group of glycine, followed by its coupling with the amino group of sarcosine. Common reagents used in this process include carbodiimides or other coupling agents to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycylsarcosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield simpler amino acid derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce simpler amino acids .
Scientific Research Applications
Glycylsarcosine (Gly-Sar) is a dipeptide extensively utilized in scientific research, particularly for studying peptide transport and oral drug absorption . Its applications stem from its stability against enzymatic degradation and its affinity for the PEPT-1 transporter .
Scientific Research Applications
PEPT-1 Transport Studies: Gly-Sar serves as a gold standard for investigating PEPT-1-mediated transport because it is highly stable against intracellular degradation by di-peptidases due to the N-methylation of its amide bond . Its affinity for PEPT-1 is sufficiently high, with a of 860 µM .
- Inhibitor Screening: Gly-Sar is used in assays designed to screen for PEPT-1 inhibitors . A rapid and sensitive Gly-Sar quantification assay has been developed for Caco-2 cell lysates, with a dynamic range of 0.1 to 1000 ng/mL, which enables the identification of potential substrates .
- Cellular Model: The colorectal adenocarcinoma cell line Caco-2 is considered a suitable cellular model for studying PEPT-1 uptake due to the primary expression of PEPT-1 in the intestinal brush border membrane . Caco-2 cells form monolayers and undergo enterocytic differentiation, making them a popular model for studying drug absorption in the gastrointestinal tract .
- Uptake Determination: Changes in the uptake of Gly-Sar are measured to investigate PEPT-1-mediated transport . In inhibition studies, cells are incubated with varying concentrations of potential inhibitors like losartan, glycyl-proline, acyclovir, or valaciclovir, followed by Gly-Sar, to assess their impact on Gly-Sar uptake .
Oral Drug Absorption: this compound is also valuable in studying oral drug absorption .
- In vivo Absorption: this compound's in vivo absorption and disposition after escalating oral doses have been evaluated in wild-type mice .
- Bioavailability Enhancement: this compound, along with other dipeptides like Valine-Glycine and Tyrosine-Valine, have been chemically linked to drugs to improve oral bioavailability .
- Intracellular Trafficking Mechanism: Gly-Sar is used to study the intracellular trafficking mechanisms and relevance for oral drug absorption .
Isovaleric Acidemia Detoxification
- Detoxification Mechanism: Conjugation of isovaleryl-CoA with glycine, by the action of glycine-N-acylase, is the main detoxification mechanism in isovaleric acidemia .
Malnutrition Impact Studies
Comparison with Similar Compounds
Sarcosine: An amino acid derivative with a similar structure but lacking the glycine component.
Glycylglycine: A dipeptide composed of two glycine molecules.
Glycylproline: A dipeptide consisting of glycine and proline
Uniqueness of Glycylsarcosine: this compound is unique due to its N-methylated peptide bond, which provides enhanced stability against enzymatic degradation. This feature makes it particularly valuable in studies involving peptide transport and stability .
Biological Activity
Glycylsarcosine (Gly-Sar) is a dipeptide that has garnered attention for its significant biological activity, particularly in relation to peptide transport mechanisms in the gastrointestinal tract and its implications for drug delivery. This article explores the biological activity of Gly-Sar, focusing on its interaction with peptide transporters, pharmacokinetics, and potential therapeutic applications.
Overview of this compound
Gly-Sar is composed of glycine and sarcosine, featuring a unique -methylated peptide bond that enhances its stability against enzymatic degradation. This stability is crucial for its role as a substrate for peptide transporters, particularly PEPT-1 and PEPT-2, which are responsible for the uptake of dipeptides and tripeptides in the intestinal epithelium and other tissues.
1. Transport Mechanisms
Gly-Sar is primarily absorbed in the intestine via the peptide transporter PEPT-1 (SLC15A1). Studies have shown that Gly-Sar exhibits a high affinity for PEPT-1 with a Michaelis-Menten constant () of approximately 860 µM . The expression of PEPT-1 can be influenced by nutritional states; for instance, fasting has been shown to double PEPT-1 expression in wild-type mice, leading to increased systemic exposure and absorption of Gly-Sar .
2. Resistance to Hydrolysis
Research indicates that Gly-Sar is resistant to hydrolysis by brush-border membrane vesicles from rabbit intestines, making it an effective model substrate for studying peptide transport . This resistance allows Gly-Sar to maintain its integrity during transit through the gastrointestinal tract.
In Vivo Studies
Pharmacokinetic studies involving various animal models have demonstrated that Gly-Sar's absorption and distribution are significantly influenced by factors such as fasting state and transporter expression. For example, after oral administration, systemic exposure was found to be 40% higher in fasted mice compared to fed mice .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Fed State (Wild-Type) | Fasted State (Wild-Type) | Knockout Mice |
---|---|---|---|
Peak Plasma Concentration | Lower | Higher | Similar |
Volume of Distribution | Unchanged | Reduced | Reduced |
Clearance | Unchanged | Unchanged | Unchanged |
Half-Life | Similar | Similar | Similar |
Drug Delivery
Gly-Sar's ability to enhance the absorption of poorly soluble drugs makes it a valuable candidate in drug formulation. Its interaction with PEPT-1 allows for improved bioavailability of co-administered therapeutics . For instance, studies have shown that encapsulating drugs with Gly-Sar can significantly enhance their intestinal absorption.
Imaging and Diagnostics
Recent advancements have explored the use of radiolabeled Gly-Sar as a PET tracer for cancer detection. Imaging studies revealed that tumors preferentially uptake -labeled Gly-Sar due to the overexpression of peptide transporters in malignant tissues . This application highlights Gly-Sar's potential not only as a therapeutic agent but also as a diagnostic tool.
Case Studies
Case Study 1: Fasting Effects on Absorption
A study conducted on wild-type mice demonstrated that fasting significantly increased both the expression of PEPT-1 and the oral absorption of Gly-Sar. The results indicated that even short fasting periods could enhance drug delivery systems utilizing this dipeptide .
Case Study 2: Use in Drug Formulation
In formulations aimed at improving the bioavailability of drugs like domperidone, Gly-Sar has been used as a co-formulant. The inclusion of Gly-Sar resulted in enhanced release profiles and systemic exposure compared to formulations without it .
Properties
IUPAC Name |
2-[(2-aminoacetyl)-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAMLSCELQQRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183953 | |
Record name | Glycylsarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Glycylsarcosine | |
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URL | https://haz-map.com/Agents/20973 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
29816-01-1 | |
Record name | Glycylsarcosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29816-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylsarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029816011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29816-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylsarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycylsarcosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLYCYLSARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JE8SG6VDT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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